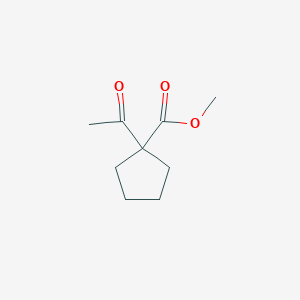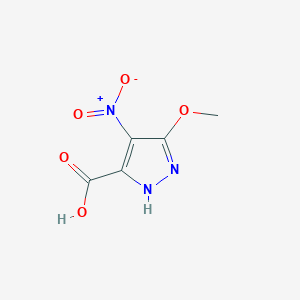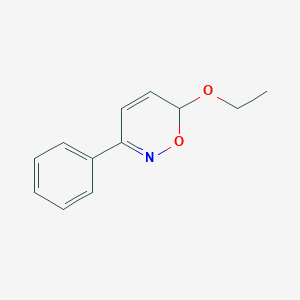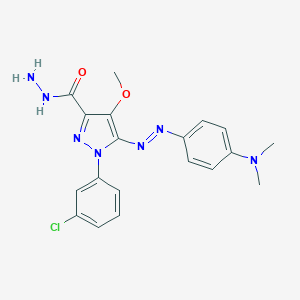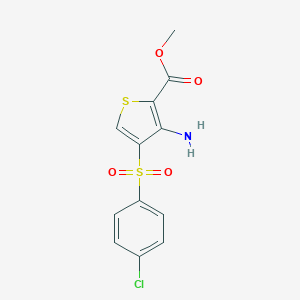
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde is a chemical compound used in scientific research for its unique properties. This compound is commonly used in the synthesis of other chemicals and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde is not yet fully understood. However, it is believed to act as a nucleophile in various reactions, including the synthesis of chiral compounds.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde does not have any significant biochemical or physiological effects. However, it is important to note that this compound is primarily used in the synthesis of other chemicals, and its effects may vary depending on the compound being synthesized.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in lab experiments is its high yield during synthesis. Additionally, this compound is relatively stable, making it easier to handle and store. However, one limitation of using this compound is that it is not very soluble in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde. One potential area of research is in the development of new synthetic methods using this compound. Additionally, researchers may investigate the mechanism of action of this compound in greater detail to better understand its potential applications in various fields. Finally, researchers may explore the potential use of (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in the synthesis of new pharmaceuticals or other compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde involves the reaction of 2,5-dimethoxytetrahydrofuran with sodium chlorite in the presence of acetic acid. This reaction results in the formation of the desired compound with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde has been used in various scientific research studies. One of the most significant applications of this compound is in the synthesis of other chemicals. It has been used to synthesize a variety of compounds, including chiral oxazolidinones and chiral pyrrolidines.
Propiedades
Número CAS |
159551-27-6 |
|---|---|
Nombre del producto |
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
Clave InChI |
QMIGEDXMDGEZSR-DSYKOEDSSA-N |
SMILES isomérico |
CO[C@@H]1C[C@@H]([C@@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
SMILES canónico |
COC1CC(C(O1)OC)C=O |
Sinónimos |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
